A Technical Guide to the Chemical Properties of Fenitrothion-d6
A Technical Guide to the Chemical Properties of Fenitrothion-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Fenitrothion-d6, a deuterated analog of the widely used organophosphate insecticide, Fenitrothion. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for metabolism, pharmacokinetic, and residue analysis studies.
Chemical and Physical Properties
Fenitrothion-d6 is a synthetic organothiophosphate compound where six hydrogen atoms on the two O-methyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to Fenitrothion but has a distinct, higher molecular weight. While specific experimental data for the deuterated form is not always available, the physical and chemical properties of unlabeled Fenitrothion serve as a reliable proxy.
Table 1: Physicochemical Properties of Fenitrothion and Fenitrothion-d6
| Property | Fenitrothion | Fenitrothion-d6 |
| Molecular Formula | C₉H₁₂NO₅PS | C₉D₆H₆NO₅PS |
| Molecular Weight | 277.23 g/mol [1] | 283.27 g/mol [2] |
| CAS Number | 122-14-5[1] | 203645-59-4[2] |
| Appearance | Yellow-brown liquid[1] | Clear, colorless to yellow liquid[2] |
| Melting Point | 3.4 °C[1][3] | Not specified; expected to be similar to Fenitrothion |
| Boiling Point | 118 °C at 0.05 mmHg[1] | Not specified; expected to be similar to Fenitrothion |
| Solubility in Water | 14 mg/L at 30 °C[4][5] | Not specified; expected to be similar to Fenitrothion |
| Solubility in Organic Solvents | Readily soluble in dichloromethane, 2-propanol, and toluene; hardly soluble in n-hexane[1]. | Freely soluble in alcohols, esters, ketones, and aromatic hydrocarbons[4]. A commercially available solution is 100 µg/mL in cyclohexane. |
| log P (octanol/water) | 3.30[1] | Not specified; expected to be similar to Fenitrothion |
| Vapor Pressure | 6 x 10⁻⁶ mmHg at 20 °C[4] | Not specified; expected to be similar to Fenitrothion |
| Stability | Hydrolyzed by alkali; half-life of 4.5 hours in 0.01 N NaOH at 30 °C. Decomposed by heat at 145 °C[4]. Stable at normal ambient temperatures when stored as recommended[6]. | Stable under prescribed storage conditions[6]. Recommended storage is as per the Certificate of Analysis, typically long-term at 2-8°C. |
| Isotopic Purity | Not Applicable | Typically ≥98% as specified in Certificates of Analysis from suppliers. |
Experimental Protocols
Fenitrothion-d6 is primarily used as an internal standard in quantitative analytical methods to compensate for analyte loss during sample preparation and instrumental analysis. The following provides a generalized methodology for the determination of Fenitrothion in environmental or biological samples using gas chromatography-mass spectrometry (GC-MS).
Determination of Fenitrothion using Fenitrothion-d6 as an Internal Standard by GC-MS
Objective: To quantify the concentration of Fenitrothion in a sample matrix (e.g., water, soil, biological tissue) with high accuracy and precision.
Materials and Reagents:
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Fenitrothion analytical standard
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Fenitrothion-d6 internal standard solution (e.g., 100 µg/mL in a suitable solvent like cyclohexane or acetonitrile)[7]
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Organic solvents (e.g., hexane, dichloromethane, acetone, acetonitrile) of appropriate purity
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Anhydrous sodium sulfate
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Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
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Sample matrix
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GC-MS system with an appropriate column (e.g., a non-polar or semi-polar capillary column)
Methodology:
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Sample Preparation:
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Extraction: A known volume or weight of the sample is extracted with an appropriate organic solvent. For solid samples, techniques like sonication or Soxhlet extraction can be employed. For liquid samples, liquid-liquid extraction is common.
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Internal Standard Spiking: A precise volume of the Fenitrothion-d6 internal standard solution is added to the sample at the beginning of the extraction process.
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Drying and Concentration: The organic extract is dried using anhydrous sodium sulfate and then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
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Cleanup (if necessary): For complex matrices, a cleanup step using SPE or gel permeation chromatography may be necessary to remove interfering compounds.
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GC-MS Analysis:
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Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC-MS.
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Chromatographic Separation: The GC oven temperature is programmed to separate Fenitrothion and Fenitrothion-d6 from other components in the sample.
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Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both Fenitrothion and Fenitrothion-d6, ensuring high sensitivity and selectivity.
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Quantification:
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A calibration curve is prepared by analyzing a series of standard solutions containing known concentrations of Fenitrothion and a constant concentration of Fenitrothion-d6.
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The ratio of the peak area of Fenitrothion to the peak area of Fenitrothion-d6 is plotted against the concentration of Fenitrothion.
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The concentration of Fenitrothion in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating from the calibration curve.
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Signaling Pathways and Mechanisms of Action
Fenitrothion, like other organophosphates, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE).[8] Additionally, recent studies have highlighted its impact on other cellular signaling pathways.
Cholinesterase Inhibition
The primary mechanism of action for Fenitrothion is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses.
References
- 1. Fenitrothion - Wikipedia [en.wikipedia.org]
- 2. Fenitrothion-d6 | CymitQuimica [cymitquimica.com]
- 3. Fenitrothion CAS#: 122-14-5 [m.chemicalbook.com]
- 4. Fenitrothion (EHC 133, 1992) [inchem.org]
- 5. cdn.who.int [cdn.who.int]
- 6. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 7. Qmx Laboratories - Pesticide Stable Isotopes - Page 50 [qmx.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
